1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a substituted tetralin compound that serves as a key intermediate in the synthesis of Sertraline hydrochloride, a medication primarily used as an antidepressant []. It is a chiral molecule, existing as cis and trans isomers, with the cis-(1S,4S) enantiomer being the pharmacologically active form in Sertraline [].
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula . This compound is a derivative of tetrahydronaphthalene, a bicyclic hydrocarbon, and is notable for its unique substitution pattern and the presence of the hydrochloride salt. It is primarily used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is synthesized from 1,2,3,4-tetrahydronaphthalene through a series of chemical reactions. The classification of this compound falls under organic chemistry and pharmaceutical chemistry due to its applications in drug development and synthesis of complex organic molecules .
The synthesis of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:
In industrial settings, the production follows similar synthetic routes but on a larger scale. This includes bulk hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene and automated systems for N-methylation. The final product is purified through crystallization techniques to ensure high purity.
The molecular structure of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride features a tetrahydronaphthalene core with a methyl group attached to the nitrogen atom. This unique structure influences its chemical behavior and interactions.
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can participate in various chemical reactions:
These reactions are significant for developing new compounds with potential therapeutic applications or for synthesizing intermediates in drug production.
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically appears as a crystalline solid. Its melting point and solubility characteristics are crucial for its application in laboratory settings.
The compound exhibits stability under standard laboratory conditions but may react under specific circumstances involving strong oxidizing agents or bases. Its reactivity profile makes it suitable for various synthetic applications in organic chemistry .
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific uses:
This compound's diverse applications underscore its significance in both academic research and industrial processes.
The core scaffold of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is typically constructed via reductive amination or catalytic hydrogenation. For the parent structure N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 10409-15-1), reductive amination of 1-tetralone with methylamine in the presence of sodium triacetoxyborohydride achieves yields of 70–85% under mild conditions [6] [8]. Alternatively, Buchwald-Hartwig amination enables direct coupling of tetralin bromides with methylamine, though this requires palladium catalysts (e.g., Pd/dba) and specialized ligands, yielding 50–65% [7].
For N-methylated derivatives bearing aryl substituents (e.g., the sertraline intermediate 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine), diastereoselective synthesis is critical. The industrial route employs catalytic hydrogenation of imines derived from 4-(3,4-dichlorophenyl)-1-tetralone, using Raney nickel or palladium on carbon at 50–100 bar H₂. This yields the cis-isomer predominantly (up to 8:1 diastereomeric ratio) due to substrate-directed reduction [2] [8].
Table 1: Key Synthetic Routes to 1-Methyltetrahydronaphthalenamine Derivatives
Method | Conditions | Yield (%) | Diastereoselectivity (cis:trans) |
---|---|---|---|
Reductive Amination | NaBH₃CN, CH₃NH₂, MeOH, 25°C | 70–85 | 1:1 (unsubstituted) |
Catalytic Hydrogenation | Pd/C, 100 bar H₂, iPrOH, 80°C | 90–95 | 8:1 (4-aryl substituted) |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos, toluene, 110°C | 50–65 | Not applicable |
Regioselectivity challenges arise when introducing methyl groups to the tetrahydronaphthalene core or the amine nitrogen. N-Methylation competes with unwanted C-methylation at C2/C4 positions under basic conditions. For example, attempts to quaternize the amine using methyl iodide may yield tertiary amine byproducts (10–15%) due to enolate formation adjacent to the amine [6] [7].
Ortho-directed lithiation offers partial control for C-methylation. Meta-substituted derivatives like (S)-6-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine require protection of the amine as a carbamate prior to lithiation at C7. This prevents nucleophilic attack at nitrogen and achieves >90% regioselectivity [4]. Substituent effects further complicate regioselection: electron-donating groups (e.g., 7-methoxy) direct methylation to ortho/para positions, while halogens (e.g., 5-fluoro) favor meta-functionalization .
Table 2: Substituent Effects on Regioselective Methylation
Substituent Position | Electron Influence | Preferred Methylation Site | Yield (%) |
---|---|---|---|
7-OMe | +M effect | C5 or C8 | 75–80 |
6-F | -I effect | C7 | 60–70 |
3,4-diCl (aryl) | -I effect | C2 (tetralin core) | <50 |
Strategies to overcome challenges include:
Industrial production of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride emphasizes catalyst engineering, flow chemistry, and cost-effective purification. For sertraline intermediate synthesis, continuous-flow hydrogenation of imines using Pd/Al₂O₃ catalysts achieves 92% conversion with 40% reduced catalyst loading compared to batch processes [8]. This system operates at 50 bar H₂ and 100°C, minimizing epimerization.
Solvent optimization is critical: replacing toluene with isopropanol/water mixtures (4:1) improves diastereoselectivity from 5:1 to 8:1 cis/trans while simplifying isolation via pH-controlled crystallization [8]. Additionally, in situ imine formation avoids isolating unstable intermediates. One patent describes reacting 1-tetralone with methylamine hydrochloride in methanol, followed by direct hydrogenation, shortening the process from four steps to two [8].
Purification leverages diastereomeric salt resolution. For example, cis-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is purified using L-tartaric acid, yielding enantiomerically pure (>99% ee) sertraline precursors [2] [3].
Table 3: Industrial Process Optimization Strategies
Parameter | Traditional Approach | Optimized Strategy | Impact |
---|---|---|---|
Catalyst | Raney Ni (high loading) | Pd/Al₂O₃ (flow reactor) | 30% cost reduction, higher yield |
Solvent System | Anhydrous toluene | iPrOH/H₂O (4:1) | Improved cis-selectivity (8:1) |
Purification | Chiral chromatography | L-Tartrate salt crystallization | 99% ee, lower operational costs |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0